molecular formula C42H69NO10 B070859 Spinetoram J CAS No. 187166-40-1

Spinetoram J

Cat. No. B070859
CAS RN: 187166-40-1
M. Wt: 748.0 g/mol
InChI Key: GOENIMGKWNZVDA-RWGFPKGXSA-N
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Description

Synthesis Analysis

Spinetoram and its derivatives have been synthesized to enhance insecticidal efficacy. Zhang et al. (2023) synthesized a series of spinetoram derivatives, with structures confirmed by 1H NMR, 13C NMR, and HRMS. These derivatives demonstrated superior insecticidal activity against Plutella xylostella compared to commercially available dihydrazide insecticides. The introduction of electron-withdrawing substituents was found to increase insecticidal activity, highlighting the significance of structural modifications in developing more potent spinosad compounds (Zhang et al., 2023).

Molecular Structure Analysis

The molecular structure of spinetoram, as elucidated through synthesis and activity studies, underlines its complex nature and the role of specific structural features in its insecticidal properties. The semi-synthesis of spinetoram J, one of its active components, from spinosyn A aglycone demonstrates the intricate steps involved in its production, including selective protection and deprotection steps, and highlights the critical role of the rhamnose moiety and D-forosamine in its activity (Zhang et al., 2017).

Chemical Reactions and Properties

Spinetoram's chemical properties, particularly its stability and reactivity, are crucial for its effectiveness as an insecticide. Its semi-synthesis involves carefully controlled reactions, including the selective reduction of double bonds and the attachment of specific sugar moieties, demonstrating the compound's reactive nature and the importance of its structural integrity for insecticidal activity.

Physical Properties Analysis

The physical properties of spinetoram, such as solubility, stability, and formulation characteristics, are designed to maximize its efficacy and user safety. Studies on its residue behavior and dietary risk assessment in crops like cauliflower underscore its stability and safety, providing scientific guidance for its proper use in agricultural settings (Lin et al., 2020).

Chemical Properties Analysis

Analytical methods for determining spinetoram residues in various matrices, including agricultural products and livestock, reflect its specific chemical properties. These methods, utilizing LC-MS/MS and other advanced techniques, indicate spinetoram's distinct behavior in biological systems and the environment, facilitating its monitoring and ensuring compliance with safety standards (Ko et al., 2016).

Scientific Research Applications

Spinetoram has a wide range of scientific research applications:

Mechanism of Action

Spinetoram exerts its insecticidal effects by disrupting the nicotinic acetylcholine receptors in insects. This disruption leads to persistent activation of these receptors, causing continuous nerve impulses, paralysis, and eventually death of the insect. The molecular targets involved include the nicotinic acetylcholine receptors and gamma-aminobutyric acid-gated chloride channels .

Similar Compounds:

    Spinosad: Another spinosyn insecticide, spinosad is a naturally occurring mixture of spinosyns A and D.

    Emamectin benzoate: A macrocyclic lactone insecticide with a different mode of action, targeting glutamate-gated chloride channels.

    Abamectin: Another macrocyclic lactone, similar to emamectin benzoate, but with a broader spectrum of activity.

Uniqueness of Spinetoram: Spinetoram is unique due to its semi-synthetic nature, which allows for greater control over its chemical structure and properties. It has improved efficacy and a broader spectrum of activity compared to spinosad. Additionally, spinetoram has a favorable environmental and toxicological profile, making it suitable for integrated pest management programs .

Safety and Hazards

Spinetoram is classified as a skin sensitizer, Category 1 . It may cause an allergic skin reaction . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The use of a seed-pelletized coating of spinetoram effectively reduced the numbers of striped flea beetle (SFB) and its feedings on the flowering cabbage seedlings . The seed-pelletized coating ensured a sustainable release of spinetoram that can reduce the pesticide application frequency and be cost-effective and pocket-friendly for the farmers . This method can be considered in the future to be an environment and food-safe practice in agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions: Spinetoram is synthesized through a combination of genetic modification and chemical synthesis. The process begins with the fermentation of Saccharopolyspora spinosa to produce spinosyns, which are then chemically modified. The key modification involves the O-methylation of the rhamnose moiety of spinosad, coupled with neural network-based quantitative structure-activity relationship (QSAR) and synthetic chemistry .

Industrial Production Methods: Industrial production of spinetoram involves large-scale fermentation followed by chemical modification. The fermentation process is optimized to yield high concentrations of spinosyns, which are then extracted and purified. The purified spinosyns undergo chemical modification to produce spinetoram. The final product is formulated into various forms, including suspension concentrates, water-dispersible granules, and direct application tablets .

Chemical Reactions Analysis

Types of Reactions: Spinetoram undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

    Substitution: Various nucleophiles and electrophiles are used for substitution reactions, including halogens and alkyl groups.

Major Products Formed: The major products formed from these reactions include spinetoram-J and spinetoram-L, which are the active components of spinetoram .

properties

IUPAC Name

(1S,2R,5R,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H69NO10/c1-10-27-13-12-14-35(53-37-18-17-34(43(6)7)24(4)49-37)23(3)38(45)33-21-31-29(32(33)22-36(44)51-27)16-15-26-19-28(20-30(26)31)52-42-41(47-9)40(48-11-2)39(46-8)25(5)50-42/h21,23-32,34-35,37,39-42H,10-20,22H2,1-9H3/t23-,24-,25+,26-,27+,28-,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOENIMGKWNZVDA-RWGFPKGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@@H]3[C@H]([C@@H]2CC(=O)O1)CC[C@H]4[C@H]3C[C@@H](C4)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OCC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H69NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052854
Record name Spinetoram J
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187166-40-1
Record name 1H-as-Indaceno[3,2-d]oxacyclododecin-7,15-dione, 2-[(6-deoxy-3-O-ethyl-2,4-di-O-methyl-α-L-mannopyranosyl)oxy]-13-[[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-9-ethyl-2,3,3a,4,5,5a,5b,6,9,10,11,12,13,14,16a,16b-hexadecahydro-14-methyl-, (2R,3aR,5aR,5bS,9S,13S,14R,16aS,16bR)-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spinetoram (major component) [ISO]
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Record name Spinetoram J
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spinetoram J
Source European Chemicals Agency (ECHA)
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Record name SPINETORAM J
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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